4-Methyl-3-morpholinoaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-10(12)8-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBVWSFAUHHIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287674 | |
| Record name | 4-Methyl-3-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503177-30-8 | |
| Record name | 4-Methyl-3-(4-morpholinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503177-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-3-(morpholin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformation Studies of 4 Methyl 3 Morpholinoaniline
Reactivity of the Aromatic Amine Functionality
The primary aromatic amine group in 4-Methyl-3-morpholinoaniline is a key center of reactivity. Its electron-donating nature activates the benzene (B151609) ring, influencing the regioselectivity of electrophilic aromatic substitution reactions. byjus.com The presence of the ortho-methyl and meta-morpholino substituents further modulates this reactivity.
Aromatic amines are known to be highly susceptible to electrophilic attack, often leading to multiple substitutions. For instance, the reaction of aniline (B41778) with bromine water readily yields the 2,4,6-tribromoaniline (B120722) precipitate. byjus.com In the case of this compound, the positions ortho and para to the strongly activating amino group are key sites for electrophilic substitution. The directing effects of the existing substituents on the benzene ring—the methyl group (ortho, para-directing) and the morpholino group (ortho, para-directing)—will influence the position of incoming electrophiles. libretexts.org
To control the high reactivity of the amino group and prevent polysubstitution, the amine can be acetylated with acetic anhydride. This converts the amino group into a less strongly activating amido group, allowing for more controlled electrophilic substitution, such as monobromination. The original amino group can then be regenerated by hydrolysis. libretexts.org This strategy is also effective in enabling Friedel-Crafts reactions, which are typically unsuccessful with free anilines due to the formation of an unreactive complex with the Lewis acid catalyst. libretexts.org
The aromatic amine functionality also allows for the formation of Schiff bases through condensation with aldehydes. This reaction is a common transformation for primary amines and has been documented for related morpholinoaniline derivatives.
Furthermore, the amino group can participate in oxidative coupling reactions. The oxidation of anilines can lead to the formation of a variety of products, including dimeric and polymeric structures. The specific outcome of such reactions is highly dependent on the reaction conditions and the nature of the substituents on the aniline ring.
Table 1: Reactivity of the Aromatic Amine Functionality in Anilines
| Reaction Type | Reagents/Conditions | Expected Product Type with this compound | General Observations for Anilines |
| Electrophilic Halogenation | Br₂/H₂O | Polysubstituted bromo-4-methyl-3-morpholinoaniline | Highly activating amino group leads to polysubstitution. byjus.com |
| Acetylation | Acetic Anhydride | N-(4-methyl-3-morpholinophenyl)acetamide | Moderates the activating effect of the amino group. libretexts.org |
| Friedel-Crafts Acylation (of the acetylated form) | Acyl halide, AlCl₃ | Acylated N-(4-methyl-3-morpholinophenyl)acetamide | Allows for acylation of the aromatic ring. libretexts.org |
| Schiff Base Formation | Aldehyde (R-CHO) | N-(Alkylidene/Arylidene)-4-methyl-3-morpholinoaniline | Common reaction for primary amines. |
| Oxidative Coupling | Oxidizing agent (e.g., FeCl₃) | Oligomeric/Polymeric structures | Formation of C-C or N-N coupled products. |
Transformations Involving the Morpholine (B109124) Ring System
The morpholine ring in this compound is a saturated heterocycle containing both an ether and a tertiary amine functionality. While generally stable, this ring system can undergo specific transformations.
The nitrogen atom of the morpholine ring is a tertiary amine and is basic, though its basicity is lower than that of a simple alkylamine due to the electron-withdrawing effect of the attached aryl group. The ether linkage within the morpholine ring is generally unreactive under standard conditions.
One potential transformation is the ring-opening of the morpholine moiety. Studies on N-aryl azetidines have shown that acid-mediated intramolecular ring-opening can occur via nucleophilic attack by a pendant amide group. nih.gov While morpholine is a six-membered ring and thus less strained than azetidine, the possibility of ring-opening under specific acidic or other forceful conditions cannot be entirely ruled out. The stability of the morpholine ring is generally greater than that of piperidine (B6355638) in certain decomposition pathways due to the electron-withdrawing nature of the ring oxygen, which reduces the nucleophilicity of the nitrogen. nih.gov
The nitrogen atom of the morpholine can also be a site of reaction. For example, N-methylmorpholine is produced by the reaction of methylamine (B109427) and diethylene glycol. wikipedia.org In the context of this compound, reactions targeting the morpholine nitrogen would need to contend with the electronic effects of the substituted phenyl group.
The presence of the ether oxygen in the morpholine ring makes it less nucleophilic than structurally similar secondary amines like piperidine. wikipedia.org This reduced nucleophilicity influences its reactivity in reactions such as the formation of enamines.
Table 2: Potential Transformations of the Morpholine Ring in N-Aryl Morpholines
| Transformation | Reagents/Conditions | Potential Product Type | General Observations |
| Ring-Opening | Strong Acid/Forcing Conditions | Amino-alcohol derivative | Morpholine is generally more stable than smaller rings like azetidine. nih.gov |
| N-Oxidation | Oxidizing Agent | N-oxide of this compound | A common reaction for tertiary amines. |
| Reaction with Electrophiles | Electrophilic Reagents | Quaternary ammonium (B1175870) salt | The nitrogen is a potential nucleophilic center. |
Formation of Polymeric or Oligomeric Structures (e.g., Trimerization)
The structure of this compound, possessing an aromatic amine, lends itself to the formation of larger molecular assemblies such as polymers and oligomers through oxidative coupling reactions.
The polymerization of aniline and its derivatives is a well-established field, leading to the formation of polyanilines, a class of conducting polymers. The properties of these polymers are highly dependent on the nature and position of the substituents on the aniline monomer. rsc.orgrsc.org For instance, the polymerization of aniline derivatives with sulfur monochloride has been shown to produce poly[N,N-(phenylamino)disulfides], with the color of the resulting polymer being influenced by the substituents on the aromatic ring. acs.org The oxidative polymerization of aniline is known to proceed through the formation of radical cations, which then couple to form dimers, trimers, and ultimately the polymer chain. dtic.mil
The synthesis of well-defined aniline oligomers, such as trimers and tetramers, has also been reported. These oligomers are often synthesized through controlled oxidative coupling reactions. google.comresearchgate.net For example, the oxidative coupling of dianiline can lead to the formation of the corresponding tetramer. dtic.mil The synthesis of aniline trimers in various oxidation states has been achieved on a relatively large scale. rsc.org These studies provide a basis for the potential oligomerization of substituted anilines like this compound.
Table 3: Potential Polymeric and Oligomeric Structures from this compound
| Structure Type | Formation Method | Key Intermediates | Influence of Substituents |
| Polymer | Oxidative Polymerization | Radical cations | Affect solubility, color, and conductivity of the resulting polymer. rsc.orgacs.org |
| Oligomer (e.g., Trimer) | Controlled Oxidative Coupling | Dimeric and trimeric radical cations | Influence the ease of formation and stability of the oligomer. dtic.mil |
| Conjugated Polymer | Schiff Base Reaction with dialdehydes | Aniline trimer building blocks | Can be used to create specific polymer architectures. researchgate.net |
Design and Synthesis of 4 Methyl 3 Morpholinoaniline Derivatives for Academic Research
Synthesis of Amide and Sulfonamide Analogues
The primary amino group of 4-methyl-3-morpholinoaniline serves as a key functional handle for the synthesis of amide and sulfonamide derivatives. These reactions are typically straightforward, involving the acylation or sulfonylation of the aniline (B41778).
For instance, a related precursor, 3-fluoro-4-morpholinoaniline (B119058), has been used to synthesize a series of sulfonamides with good yields ranging from 75–89%. researchgate.net This is achieved by reacting the aniline with various substituted aryl sulfonyl chlorides. researchgate.net This method can be extrapolated to this compound. The general approach involves the reaction of the aniline with an appropriate sulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Similarly, amide analogues can be prepared by reacting this compound with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. A modern one-pot strategy has been developed to generate sulfonamides directly from aryl carboxylic acids and amines, which could be applied to synthesize sulfonamide analogues of this compound. nih.gov This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation followed by amination. nih.gov
Table 1: Representative Sulfonamide Synthesis from a Related Aniline
| Reactant 1 | Reactant 2 | Product Class | Yield Range | Reference |
| 3-Fluoro-4-morpholinoaniline | Substituted Aryl Sulfonyl Chlorides | Sulfonamides | 75-89% | researchgate.net |
Preparation of Schiff Base Complexes and Metal Chelates
The aniline functionality of this compound is also a precursor for the synthesis of Schiff bases, which are compounds containing an azomethine (>C=N-) group. These are typically formed through the condensation reaction of the primary amine with an aldehyde or a ketone, often under acid or base catalysis or upon heating. acta.co.inresearchgate.net
Research has shown the successful synthesis of new Schiff bases using the closely related 4-morpholinoaniline (B114313) as the common amine component, which is condensed with various carbonyl compounds like 4-hydroxy benzophenone, 2,4-dihydroxy benzaldehyde, vanillin, and isovanillin. acta.co.in The resulting Schiff bases are characterized by the >C=N stretching vibration in their IR spectra, typically observed in the range of 1600-1650 cm⁻¹. acta.co.in
These Schiff base ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of transition metal ions. acta.co.inorientjchem.orgnih.gov The nitrogen and oxygen atoms within the this compound-derived Schiff bases can act as donor atoms, facilitating chelation with metal ions. The formation of these metal complexes can enhance the biological properties of the parent Schiff base. nih.gov The coordination of the metal to the azomethine nitrogen is often confirmed by a shift in the >C=N stretching frequency in the IR spectrum of the complex. researchgate.net
Table 2: Carbonyl Compounds Used in Schiff Base Synthesis with 4-Morpholinoaniline
| Carbonyl Compound | Resulting Schiff Base Type | Reference |
| 4-Hydroxy benzophenone | Ketimine | acta.co.in |
| 2,4-Dihydroxy benzaldehyde | Aldimine | acta.co.in |
| Vanillin | Aldimine | acta.co.in |
| Isovanillin | Aldimine | acta.co.in |
| O-Vanillin | Aldimine | acta.co.in |
Derivatization to Quinolone and Quinoline-2-carboxylic Acid Amides
Further derivatization of the this compound scaffold can lead to the formation of more complex heterocyclic structures such as quinolones and quinoline-2-carboxylic acid amides. While direct synthesis from this compound is not explicitly detailed in the provided results, the general synthetic routes to these classes of compounds often involve precursors that could be derived from it.
For example, the synthesis of quinazoline (B50416) derivatives, which are structurally related to quinolones, often involves the reaction of an aniline with other reagents to build the heterocyclic ring. The 4-anilino-quinazoline scaffold is a key feature in many kinase inhibitors. mdpi.com The synthesis of 4-aminoquinazoline derivatives containing morpholine (B109124) moieties has been reported, indicating the compatibility of the morpholine group in such synthetic schemes. researchgate.net
The general strategies for constructing quinoline (B57606) rings often involve cyclization reactions. For instance, the Combes quinoline synthesis or the Friedländer annulation are classic methods that utilize anilines as starting materials. By selecting appropriate reaction partners, it is conceivable that this compound could be used to generate novel quinolone and quinoline-2-carboxylic acid amide derivatives for further study.
Conjugation with Heterocyclic Systems (e.g., Tetrazoles, Oxadiazoles)
The conjugation of this compound with other heterocyclic systems like tetrazoles and oxadiazoles (B1248032) represents an advanced derivatization strategy. These five-membered heterocycles are recognized as important pharmacophores and can act as bioisosteres for other functional groups, such as carboxylic acids.
The synthesis of 1,3,4-oxadiazoles can be achieved through multicomponent reactions (MCRs). rug.nl For example, a Ugi-tetrazole reaction followed by a Huisgen rearrangement provides a pathway to fully substituted 1,3,4-oxadiazoles. rug.nl This methodology could potentially be adapted to incorporate the this compound moiety. The 1,3,4-oxadiazole (B1194373) ring is noted for its ability to lower lipophilicity and is considered a bioisostere of amide and ester groups, often with improved metabolic stability. rug.nl
Similarly, the tetrazole ring can be introduced through various synthetic methods, often involving the reaction of nitriles with azides. By functionalizing this compound with a nitrile group, it could serve as a precursor for the synthesis of tetrazole-containing derivatives. These conjugated systems are of interest for exploring new chemical space in drug discovery.
Synthesis of Diaminopyrimidine Analogues for Kinase Interaction Studies
The 2,4-diaminopyrimidine (B92962) scaffold is a well-established pharmacophore in the design of kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine (B156593) part of ATP in the kinase hinge region. nih.gov The synthesis of diaminopyrimidine derivatives based on a this compound framework would be of significant interest for developing novel kinase inhibitors.
The general synthesis of 2,4-diaminopyrimidine derivatives is considered straightforward. nih.gov A common approach involves the reaction of a guanidine (B92328) derivative with a β-ketoester or a related three-carbon electrophile. Alternatively, sequential nucleophilic aromatic substitution reactions on a dihalopyrimidine can be employed. To synthesize analogues incorporating the this compound moiety, one could envision reacting it with a suitably functionalized chloropyrimidine, such as 2,4-dichloropyrimidine, to install the aniline at one of the positions. Subsequent reaction with ammonia (B1221849) or another amine would then furnish the desired diaminopyrimidine.
Researchers have successfully designed and synthesized novel diaminopyrimidine compounds as focal adhesion kinase (FAK) inhibitors, demonstrating the utility of this scaffold in generating potent and selective kinase inhibitors. nih.gov Incorporating the this compound structure could lead to new derivatives with unique kinase selectivity profiles.
Exploration of Structure-Activity Relationships in Chemical Biology Research
The exploration of structure-activity relationships (SAR) is a critical aspect of chemical biology and medicinal chemistry, guiding the optimization of lead compounds. For derivatives of this compound, SAR studies would focus on how different substituents and structural modifications influence their biological activity.
For instance, in the context of kinase inhibitors, the morpholine group is a common feature in many approved drugs and clinical candidates, often contributing to favorable physicochemical properties and target engagement. researchgate.net SAR studies on diaminopyrimidine analogues of this compound would investigate the impact of the morpholino and methyl groups on kinase potency and selectivity. nih.gov
The systematic synthesis of derivative libraries based on the this compound core, followed by biological evaluation, allows researchers to build comprehensive SAR models. These models are invaluable for the rational design of new molecules with improved potency, selectivity, and drug-like properties for various research applications. nih.govfrontiersin.org
Spectroscopic and Structural Elucidation Studies of 4 Methyl 3 Morpholinoaniline and Its Analogues
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
There are no specific MS or HRMS experimental data available in the public domain for 4-Methyl-3-morpholinoaniline. Consequently, details regarding its molecular ion peak and fragmentation patterns remain uncharacterized in the literature. For the related compound 4-morpholinoaniline (B114313), a molecular ion peak (M+) at m/z=178 has been reported chemicalbook.comnih.gov.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
No experimental Infrared (IR) spectroscopy data for this compound has been found in the surveyed literature. Therefore, an analysis of its vibrational modes and characteristic absorption bands for its functional groups cannot be provided.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
A search for crystallographic information did not yield any results for this compound. There are no published single-crystal X-ray diffraction studies, and as a result, its solid-state molecular conformation and crystal packing arrangement have not been determined. A study on the analogue 4-morpholinoaniline mentions a crystal structure analysis, but the detailed structural parameters are not provided in the abstract researchgate.net.
Computational Chemistry and Theoretical Investigations of 4 Methyl 3 Morpholinoaniline
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Methyl-3-morpholinoaniline, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), provide a detailed understanding of its molecular properties.
Reactivity Predictions: DFT calculations are instrumental in predicting chemical reactivity through several descriptors. scielo.org.mxresearchgate.net The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. researchgate.netchemrxiv.orgresearchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. tci-thaijo.orgresearchgate.net For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the morpholine (B109124) ring and the amino group, indicating these as likely sites for interaction. researchgate.net
Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) quantify the molecule's reactivity. researchgate.netirjweb.com Hardness (η) is a measure of resistance to charge transfer, while the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. irjweb.com These parameters, derived from HOMO and LUMO energies, provide a quantitative basis for comparing the reactivity of different derivatives. researchgate.net
Table 1: Representative DFT-Calculated Parameters for an Aniline (B41778) Derivative
| Parameter | Description | Typical Value | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV | irjweb.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | irjweb.com |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.0 eV | thaiscience.info |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | 2.0 to 2.5 eV | irjweb.com |
| Electrophilicity (ω) | Capacity to accept electrons | 1.5 to 2.0 eV | nih.gov |
| Dipole Moment (μ) | Measure of molecular polarity | 2.0 to 4.0 Debye | researchgate.net |
Molecular Docking Studies for Predicting Interactions with Research Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as a derivative of this compound, might interact with the binding site of a protein target.
Research on morpholine-containing compounds has demonstrated their potential to interact with a variety of biological targets implicated in cancer and other diseases. Docking studies on these scaffolds have provided critical insights into their mechanism of action. nih.gov
Key Research Targets and Interactions:
Protein Kinases: The 4-anilinoquinazoline (B1210976) scaffold, which is structurally related, is known to target the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govijcce.ac.irresearchgate.net Docking studies reveal that the quinazoline (B50416) core often forms crucial hydrogen bonds with backbone residues in the hinge region of the kinase domain. nih.govresearchgate.net Derivatives of this compound could be designed to mimic these interactions.
PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) and mTOR signaling pathway is frequently deregulated in cancer. nih.gov Morpholine-containing compounds have been designed as dual PI3K/mTOR inhibitors. nih.govnih.gov Docking simulations show these molecules fitting into the ATP-binding pocket, with the morpholine group often forming hydrogen bonds or favorable hydrophilic interactions that enhance binding affinity. nih.govresearchgate.net
Estrogen Receptor (ER): The estrogen receptor is a key target in hormone-dependent breast cancers. nih.gov Docking studies of various ligands, including those with aniline components, into the ER-alpha ligand-binding domain have identified key interactions with residues such as Glu353, Arg394, and Leu387 that are essential for antagonistic activity. nih.govnih.govmdpi.comjapsonline.com
The results from docking studies, including binding energy scores and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), are used to rank potential drug candidates and guide the synthesis of new derivatives with improved potency and selectivity. mdpi.com
Table 2: Predicted Interactions of Morpholinoaniline Scaffolds with Biological Targets
| Target Protein | PDB Code | Key Interacting Residues | Type of Interaction | Reference |
| EGFR Tyrosine Kinase | 1M17 | Met769, Thr766 | Hydrogen Bonding | nih.govresearchgate.net |
| PI3Kα | 4TV3 | Val851, Ser774 | Hydrogen Bonding | nih.govresearchgate.net |
| Estrogen Receptor α (ERα) | 3ERT | Glu353, Arg394, Leu387 | Hydrogen Bonding, Hydrophobic | nih.govmdpi.com |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com For this compound, MD simulations are crucial for understanding its flexibility, conformational preferences, and the influence of its environment.
Conformational Landscapes: The morpholine ring typically adopts a flexible chair-like conformation. researchgate.netnih.govacs.org The orientation of substituents on the ring can exist in either axial or equatorial positions, with the equatorial conformation generally being more stable. researchgate.netacs.org MD simulations can explore the energy landscape of these different conformations and the transitions between them. Understanding the accessible conformations of this compound is vital, as the specific three-dimensional shape it adopts upon binding to a target protein can significantly impact its biological activity. researchgate.net
Solvent Effects: MD simulations explicitly model the surrounding solvent molecules (typically water), providing insight into how they affect the compound's structure and dynamics. researchgate.netulisboa.pt Water molecules can form hydrogen bonds with the amino group and the oxygen and nitrogen atoms of the morpholine ring, influencing the conformational equilibrium. These simulations can reveal the structure of the solvation shell around the molecule and quantify how these interactions stabilize or destabilize certain conformations, which is critical for predicting its behavior in a biological medium.
Furthermore, when a ligand-protein complex is subjected to MD simulations, the stability of the binding pose predicted by docking can be assessed. nih.govmdpi.com The simulation can reveal whether key hydrogen bonds are maintained over time and how water molecules might mediate interactions at the binding interface.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is fundamental in medicinal chemistry for designing new, more potent derivatives of a lead compound like this compound. nih.gov
The process involves several key steps:
Data Set Collection: A series of this compound derivatives with experimentally measured biological activities (e.g., IC50 values against a cancer cell line) is compiled.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure, including:
Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, shape indices.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates a subset of the most relevant descriptors to the observed biological activity. nih.govresearchgate.netmdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds. nih.govmdpi.com
Once a validated QSAR model is established, it can be used to predict the activity of virtual, yet-to-be-synthesized derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are predicted to be most active, thereby saving time and resources in the drug discovery process. nih.govijpcat.com
Table 3: Components of a Typical QSAR Model for Anticancer Activity
| Component | Description | Example | Reference |
| Dependent Variable | The biological activity being modeled. | pIC50 (-log(IC50)) | mdpi.com |
| Independent Variables (Descriptors) | Numerical representations of molecular structure. | Molar Refractivity (Steric), Dipole Moment (Electronic), LogP (Hydrophobic) | nih.govresearchgate.net |
| Mathematical Model | The equation linking descriptors to activity. | Multiple Linear Regression (MLR) | mdpi.com |
| Statistical Validation | Metrics used to assess the model's robustness and predictability. | R² (Coefficient of determination), Q² (Cross-validated R²) | nih.gov |
Advanced Applications of 4 Methyl 3 Morpholinoaniline in Organic Synthesis and Materials Science Research
Utilization as a Building Block for Complex Organic Scaffolds
The morpholinoaniline framework is a foundational component in the synthesis of a wide array of complex organic molecules, particularly heterocyclic systems that are of interest in medicinal chemistry. The primary amine group serves as a versatile handle for a multitude of chemical transformations, including amide bond formation, diazotization, and condensation reactions, enabling the construction of elaborate molecular architectures.
Research has demonstrated the utility of related morpholinoanilines in synthesizing potent biologically active molecules. For instance, 3-fluoro-4-morpholinoaniline (B119058) is a key intermediate in the synthesis of sulfonamides, carbamates, and Schiff bases. ossila.com It is also a recognized precursor for the antibiotic linezolid. researchgate.net This highlights the role of the morpholinoaniline core in building advanced pharmaceutical compounds. Similarly, 4-morpholinoaniline (B114313) has been employed in the synthesis of diaminopyrimidine derivatives, which are investigated for their potential as kinase inhibitors in cancer research. uni-halle.de
The general reactivity allows these aniline (B41778) derivatives to be incorporated into various heterocyclic scaffolds. For example, derivatives have been used to construct complex quinazoline (B50416) and 1,2,3-triazole systems. researchgate.net The morpholine (B109124) moiety itself is a common feature in many FDA-approved drugs, and its inclusion in synthetic building blocks is highly desirable for improving the physicochemical properties of new chemical entities. nih.gov The synthesis of diverse, systematically substituted morpholine derivatives is an active area of research aimed at expanding chemical libraries for drug discovery. nih.gov
Table 1: Examples of Complex Scaffolds from Morpholinoaniline Analogs
| Starting Analog | Resulting Scaffold | Synthetic Reaction Type | Potential Application Area |
|---|---|---|---|
| 3-Fluoro-4-morpholinoaniline | Schiff Bases | Condensation with Aldehydes ossila.com | Antimicrobial Agents ossila.com |
| 3-Fluoro-4-morpholinoaniline | Sulfonamide/Carbamate Derivatives | Reaction with Sulfonyl/Acyl Chlorides ossila.com | Antibacterial Leads ossila.comresearchgate.net |
| 4-Morpholinoaniline | Diaminopyrimidine Derivatives | Nucleophilic Aromatic Substitution uni-halle.de | Kinase Inhibitors uni-halle.de |
| 3-Fluoro-4-morpholinoaniline | 1,2,3-Triazole Derivatives | Multi-component "Click" Reaction researchgate.net | Anticancer Agents researchgate.net |
Development of Chemical Probes for Mechanistic Biological Research
Chemical probes are specialized small molecules designed to study and manipulate biological systems, providing insights into protein function and cellular pathways. mskcc.org The development of these tools often involves modifying a core scaffold to incorporate reporter groups (like fluorescent dyes), affinity tags (like biotin), or photoreactive groups. mskcc.org
The structure of 4-methyl-3-morpholinoaniline provides an ideal foundation for the creation of such chemical probes. The primary aromatic amine is a key functional group that can be readily derivatized without significantly altering the core structure's interaction with potential biological targets. This amine can be converted into an isothiocyanate or activated ester, allowing it to be covalently linked to fluorescent molecules (e.g., fluorescein, rhodamine) for use in cellular imaging or flow cytometry. Alternatively, it can be acylated with biotin (B1667282) to create affinity probes for identifying protein binding partners through techniques like pull-down assays followed by mass spectrometry. mskcc.org
Furthermore, for applications in Positron Emission Tomography (PET), a powerful in-vivo imaging technique, the aniline ring could be modified for radiolabeling. For instance, synthetic strategies could be developed to introduce a site for radiofluorination (with ¹⁸F), turning the molecule into a PET tracer to study biological processes non-invasively. nih.gov While specific probes based on this compound are not yet reported, its chemical tractability makes it a highly promising candidate for future development in this area.
Table 2: Conceptual Chemical Probes Derived from this compound
| Probe Type | Required Modification | Mechanism of Action | Research Application |
|---|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC) to the amine group. | Binds to a biological target, allowing its location and concentration to be visualized via fluorescence microscopy. mskcc.org | Subcellular localization studies, high-throughput screening. |
| Affinity Probe | Covalent attachment of an affinity tag (e.g., Biotin) to the amine group. | Binds to target proteins, which can then be isolated from cell lysates using streptavidin-coated beads. mskcc.org | Target identification and validation (Target ID). |
| PET Tracer | Incorporation of a positron-emitting isotope (e.g., ¹⁸F) into the aromatic ring. | Allows for non-invasive, quantitative imaging of target distribution and density in living subjects. nih.gov | In-vivo mechanistic studies, diagnostic imaging. |
Role in Specialty Chemical Development
Beyond pharmaceuticals, morpholinoaniline derivatives are valuable in the field of materials science and specialty chemicals. Their electron-rich nature and structural features make them suitable for applications requiring specific electronic or optical properties.
A notable application for this class of compounds is in color-forming chemical processes. The core structure of this compound is a substituted p-phenylenediamine (B122844). This scaffold is chemically analogous to well-established color developing agents, such as CD-3 and CD-4, which are based on a 4-amino-3-methylaniline core. wikipedia.orgwikipedia.org In such systems, the aniline compound acts as a reducing agent that, upon oxidation, couples with other molecules to form stable, vibrant dyes. The specific substituents on the amine and the ring modulate the reactivity and the properties of the final dye molecule.
In the realm of modern materials science, morpholinoaniline derivatives have been used to enhance the performance of advanced materials. For example, 4-morpholinoaniline has been used to decorate the surface of carbon nanodots. ossila.com This surface modification resulted in a significant improvement in the photoluminescence quantum yield of the nanodots, a critical parameter for their application in color-conversion for white-light-emitting diodes (WLEDs) and other organic light-emitting diode (OLED) technologies. ossila.com The morpholino group and the aniline core contribute to the electronic properties that enable these enhanced optical characteristics.
Table 3: Applications in Specialty Chemical Development
| Application Area | Role of Morpholinoaniline Structure | Key Chemical Principle |
|---|---|---|
| Color-Forming Processes | Acts as a dye-forming precursor (developer). | The p-phenylenediamine core is oxidized and couples with another molecule to form a stable dye. wikipedia.orgwikipedia.org |
| Advanced Optical Materials | Surface modifier for carbon nanodots. ossila.com | The molecule's electronic properties enhance the photoluminescence quantum yield of the material. ossila.com |
Future Directions and Research Opportunities for 4 Methyl 3 Morpholinoaniline
Development of Novel and Sustainable Synthetic Pathways
The synthesis of morpholinoanilines often relies on established methods that offer high yields but may present environmental or efficiency challenges. Future research should focus on developing innovative and sustainable pathways to 4-Methyl-3-morpholinoaniline, moving beyond conventional techniques.
Current synthesis of the parent compound, 4-morpholinoaniline (B114313), typically involves the reduction of 4-(4-nitrophenyl)morpholine. chemicalbook.comchemicalbook.com A common method utilizes a palladium on carbon (Pd/C) catalyst with hydrogen gas. chemicalbook.com While effective, this process involves flammable hydrogen gas and precious metal catalysts.
Future research could explore greener alternatives. For instance, electrochemical synthesis has been demonstrated as a sustainable approach for producing 4-morpholino-2-(arylsulfonyl) benzenamines. sigmaaldrich.com This method avoids harsh reagents and can often be performed under ambient conditions. Adapting electrochemical reduction for the nitro-precursor of this compound could offer a more sustainable and cost-effective synthetic route. Additionally, investigating novel catalytic systems, such as earth-abundant metal catalysts or biocatalysts, could significantly enhance the environmental profile of the synthesis.
| Synthetic Method | Typical Reagents/Conditions | Potential Advantages | Key Research Challenge for this compound |
| Catalytic Hydrogenation | Nitro-precursor, H₂, Pd/C catalyst, Methanol/Ammonia (B1221849) | High yield, well-established | Reducing reliance on precious metals and high-pressure hydrogen. |
| Electrochemical Synthesis | Electrochemical cell, appropriate solvent/electrolyte | Green approach, avoids harsh reagents, high atom economy | Optimization of electrode materials and reaction conditions for the specific substrate. |
| Transfer Hydrogenation | Formic acid or other hydrogen donors, catalyst | Avoids use of hydrogen gas, milder conditions | Identification of efficient and recyclable catalysts. |
| Biocatalysis | Nitroreductase enzymes | High selectivity, environmentally benign, mild conditions | Enzyme discovery and engineering for substrate specificity and stability. |
Exploration of Underexplored Derivatization Strategies
The primary amine group on the aniline (B41778) ring is a versatile functional handle for creating a diverse library of derivatives. While derivatization of related compounds like 3-fluoro-4-morpholinoaniline (B119058) has yielded molecules with interesting biological activities, the potential of this compound remains largely untapped. researchgate.netossila.com
Future work should systematically explore a range of derivatization reactions. For example, forming Schiff bases by reacting the amine with various aldehydes can produce compounds for evaluation as antimicrobial or anticancer agents. sigmaaldrich.comossila.com Furthermore, the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline has been shown to produce derivatives with significant antimicrobial properties. ossila.com Applying these strategies to this compound could lead to the discovery of novel bioactive molecules. Other promising avenues include Buchwald-Hartwig or Suzuki coupling reactions to introduce complex aromatic systems, and the synthesis of pyrimidine-based structures, which have been investigated as potential kinase inhibitors. uni-halle.de
| Derivative Class | General Reaction | Potential Applications | Example from Related Compounds |
| Schiff Bases | Condensation with aldehydes/ketones | Antimicrobial, Anticancer | Schiff base complexes of 4-morpholinoaniline derivatives show antimicrobial and anticancer activity. sigmaaldrich.com |
| Sulfonamides | Reaction with sulfonyl chlorides | Antimicrobial, Enzyme inhibition | Sulfonamide derivatives of 3-fluoro-4-morpholinoaniline exhibit antimicrobial activity. ossila.com |
| Amides/Carbamates | Acylation with acid chlorides/isocyanates | Bioactive compounds, materials | Carbamates of 3-fluoro-4-morpholinoaniline have been synthesized and studied. researchgate.netossila.com |
| N-Aryl Amines | Palladium-catalyzed cross-coupling | Kinase inhibitors, functional materials | Diaminopyrimidines synthesized via coupling with 4-morpholinoaniline have been studied as kinase inhibitors. uni-halle.de |
Advanced In Silico Modeling and Experimental Validation for Targeted Chemical Research
Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, thereby accelerating the research and development process. For a relatively unexplored compound like this compound, in silico methods are invaluable for identifying the most promising research directions.
Future efforts should employ a suite of computational techniques. Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectral properties of the molecule and its potential derivatives. nih.govnih.gov Molecular docking simulations can predict the binding affinity and mode of interaction of these derivatives with specific biological targets, such as enzymes or receptors, which is a crucial step in drug discovery. uni-halle.denih.gov This approach has been successfully used to design novel kinase inhibitors and other therapeutic agents. uni-halle.demdpi.com
Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be performed computationally to assess the drug-likeness of potential derivatives early in the design phase, saving significant time and resources. nih.govresearchgate.net The results from these in silico studies must then be used to prioritize the synthesis of the most promising compounds for subsequent experimental validation.
Interdisciplinary Research Integrating Materials Science and Organic Synthesis
The unique electronic properties of the morpholinoaniline scaffold present opportunities beyond medicinal chemistry, particularly in the field of materials science. An interdisciplinary approach combining organic synthesis with materials science could unlock novel applications for this compound.
A key area for exploration is in the development of advanced functional materials. Research has shown that decorating carbon nanodots with 4-morpholinoaniline can significantly improve their photoluminescence quantum yield. ossila.com These modified nanodots have potential applications in color conversion for white-light-emitting diodes (WLEDs). ossila.com The introduction of a methyl group, as in this compound, could further tune the electronic and photophysical properties of such materials. Future research should focus on synthesizing this compound and its derivatives to modify the surfaces of nanomaterials like carbon dots or quantum dots. The resulting hybrid materials could be investigated for applications in optoelectronics, sensing, and bio-imaging, representing a fruitful collaboration between organic chemists and materials scientists.
Q & A
Q. What are the common synthetic routes for preparing 4-Methyl-3-morpholinoaniline, and what are the critical reaction conditions?
Methodological Answer: The synthesis of this compound typically involves reductive amination or nucleophilic substitution strategies. For example, morpholino derivatives can be synthesized via a two-step process:
- Step 1 : Condensation of a substituted aniline with a morpholino precursor (e.g., morpholine-3-one) using sodium acetate and acetaldehyde as a reducing agent under mild conditions (room temperature, 1 hour) .
- Step 2 : Hydrolysis of intermediates with 1M LiOH in a dioxane/water mixture to yield the final amine product .
Critical conditions include pH control during reduction (to avoid over-reduction) and stoichiometric precision in nucleophilic substitution to minimize byproducts.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR can confirm the presence of the morpholino ring (e.g., δ 3.6–3.8 ppm for morpholine protons) and methyl/aniline substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 207.15 for CHNO).
- Infrared (IR) Spectroscopy : Peaks at ~3350 cm (N-H stretch) and ~1600 cm (C-N aromatic) confirm functional groups .
Advanced Research Questions
Q. How do electron-donating or withdrawing substituents on the morpholino ring affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Substituents on the morpholino ring modulate electron density, impacting catalytic activity. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) : Increase electrophilicity, enhancing Suzuki-Miyaura coupling yields with aryl boronic acids. This is observed in analogs like 3-Fluoro-4-morpholinylphenyl derivatives, where fluorine improves oxidative addition efficiency in Pd-catalyzed reactions .
- Electron-donating groups (e.g., -OCH) : Reduce reactivity in nucleophilic substitutions but stabilize intermediates in Heck couplings. Kinetic studies using HPLC can quantify reaction rates under varying substituent conditions .
Q. How can contradictions in reported bioactivity data for this compound derivatives be systematically resolved?
Methodological Answer: Contradictory bioactivity results often stem from variability in assay conditions or temporal effects. A robust approach includes:
- Longitudinal Study Design : Measure outcomes at multiple time points (e.g., initial, 1 week, 1 year) to distinguish short-term efficacy vs. long-term toxicity .
- Dose-Response Meta-Analysis : Pool data from independent studies (e.g., IC values in enzyme inhibition assays) to identify consensus trends. Tools like Comptox Dashboard provide toxicity data for cross-validation .
- Structural-Activity Relationship (SAR) Modeling : Use QSAR software to correlate substituent effects (e.g., Hammett σ values) with bioactivity, resolving outliers through steric/electronic parameter adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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